molecular formula C21H37NO4 B14444318 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one CAS No. 78605-41-1

3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one

Cat. No.: B14444318
CAS No.: 78605-41-1
M. Wt: 367.5 g/mol
InChI Key: GQUZRPRRQFQMTQ-UHFFFAOYSA-N
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Description

3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a hydroxyoctadecanoyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxyoctadecanoic acid with an appropriate oxazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. The process may involve steps such as esterification, cyclization, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted oxazole compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features.

    Oxazole derivatives: Compounds containing the oxazole ring with different substituents.

Uniqueness

3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is unique due to the combination of the hydroxyoctadecanoyl group and the oxazole ring. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

78605-41-1

Molecular Formula

C21H37NO4

Molecular Weight

367.5 g/mol

IUPAC Name

3-(12-hydroxyoctadecanoyl)-1,3-oxazol-2-one

InChI

InChI=1S/C21H37NO4/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)22-17-18-26-21(22)25/h17-19,23H,2-16H2,1H3

InChI Key

GQUZRPRRQFQMTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)N1C=COC1=O)O

Origin of Product

United States

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